4-(4-Phenyl-1H-imidazol-1-yl)piperidine
Description
Properties
IUPAC Name |
4-(4-phenylimidazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAFXEOPVNUDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine is the Putative Cytochrome P450 . This enzyme is part of the Cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.
Biochemical Pathways
Given its interaction with the cytochrome p450 enzyme, it is likely that it influences the metabolic pathways associated with this enzyme.
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability.
Result of Action
Given its interaction with the cytochrome p450 enzyme, it is likely that it influences the metabolism of various substances within the cell.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.
Biochemical Analysis
Biochemical Properties
4-(4-Phenyl-1H-imidazol-1-yl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substances. The compound’s interaction with these enzymes can lead to the formation of highly conjugated pigments that protect cells from deleterious effects, such as UV irradiation. Additionally, this compound has been shown to interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This localization is essential for its biological activity, as it enables the compound to interact with its target biomolecules effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to exert its effects precisely where needed, enhancing its therapeutic potential.
Biological Activity
4-(4-Phenyl-1H-imidazol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by the imidazole and piperidine moieties, suggests potential interactions with various biological targets, particularly in the context of pharmacological applications.
The biological activity of this compound primarily involves its interaction with the cytochrome P450 enzyme system. This enzyme family plays a crucial role in the oxidative metabolism of many drugs and xenobiotics. The compound has been shown to inhibit specific cytochrome P450 enzymes, thereby influencing the metabolic pathways of various substrates within the cell.
Key Interactions
- Enzyme Inhibition : The compound's ability to inhibit cytochrome P450 enzymes can lead to altered drug metabolism, which is critical in pharmacokinetics and drug-drug interactions.
- Cell Signaling Modulation : It affects cellular processes by modulating signaling pathways related to oxidative stress and inflammation, impacting gene expression related to these pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
Antioxidant Activity
In animal models, lower doses of this compound have demonstrated antioxidant properties, enhancing cellular defenses against oxidative damage. This activity is particularly relevant in conditions associated with oxidative stress.
Anxiolytic and Antidepressant Effects
A series of derivatives derived from this compound have been evaluated for their affinities for opioid receptors. Notably, certain derivatives showed selective delta-opioid agonist activity, which correlates with anxiolytic and antidepressant-like effects in behavioral assays such as the mouse tail suspension test .
Study on Opioid Receptor Affinity
A study highlighted that specific derivatives of this compound exhibited high selectivity for delta-opioid receptors over mu and kappa receptors. The most potent derivative demonstrated a Ki value of 18 nM, indicating its potential as a therapeutic agent for anxiety and depression .
Antimicrobial Activity
The antimicrobial efficacy of piperidine derivatives has been explored extensively. A study found that imidazole-containing piperidine derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents .
| Property | Description |
|---|---|
| Molecular Weight | 196.26 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Relatively stable under standard laboratory conditions |
| Transport Mechanism | Active transport across cell membranes via specific transporters |
Scientific Research Applications
Medicinal Chemistry
4-(4-Phenyl-1H-imidazol-1-yl)piperidine derivatives have been investigated for their potential as selective delta-opioid receptor agonists. These compounds have shown promising results in enhancing analgesic effects while minimizing side effects associated with traditional opioids. A notable study reported that one derivative exhibited a K(i) of 18 nM and was significantly selective over mu- and kappa-opioid receptors, indicating its potential for development as a therapeutic agent in pain management .
Antimicrobial Activity
Research has highlighted the antibacterial properties of imidazole derivatives, including those related to piperidine structures. The presence of electron-withdrawing or electron-donating groups on the piperidine ring significantly influences antibacterial activity against both Gram-positive and Gram-negative bacteria. Such findings suggest that modifications to the structure could enhance efficacy against various pathogens .
Antiparasitic Activity
Similar compounds have demonstrated efficacy against malaria parasites, with structural modifications improving metabolic stability and aqueous solubility, crucial factors for in vivo efficacy . This indicates that this compound could be a candidate for further exploration in antiparasitic drug development.
Opioid Receptor Affinity
A series of studies have focused on the selective affinity of this compound derivatives for delta-opioid receptors. These studies indicate potential anxiolytic and antidepressant effects in animal models, further supporting the therapeutic promise of these compounds .
Antimicrobial Studies
Investigations into the antibacterial properties of imidazole derivatives have revealed that structural variations can significantly affect activity against various bacterial strains. These findings underscore the importance of chemical modifications in enhancing biological efficacy .
Antiparasitic Investigations
Research into similar imidazole-containing compounds has shown promising results against malaria parasites. Modifications aimed at improving solubility and metabolic stability are key factors in enhancing their therapeutic potential .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Structure-Activity Relationship (SAR) Insights
Imidazole Position and Substitution: The δ-opioid agonist 18a () demonstrates that a 1H-imidazol-2-yl group at C4-piperidine, combined with a phenyl group, confers high receptor affinity and selectivity. In contrast, 1H-imidazol-1-yl derivatives (e.g., the target compound) may exhibit distinct binding profiles due to altered nitrogen orientation .
Piperidine Modifications :
- N-Benzylation (e.g., 1-benzyl derivatives in ) introduces steric bulk, which may reduce off-target interactions but could also limit solubility.
- Antileishmanial benzimidazolinyl derivatives () highlight that replacing imidazole with benzimidazole enhances activity against Leishmania major, likely due to improved π-stacking or hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Strategies
Preparation of the Imidazole Intermediate
The 4-phenylimidazole moiety is typically synthesized by nucleophilic substitution or condensation reactions involving imidazole and phenyl-containing precursors. A common approach involves:
- Nucleophilic substitution of 1H-imidazole with 4-halogenated phenyl derivatives (e.g., 4-fluorophenyl ethanone) under reflux conditions to yield 4-(phenyl)imidazole intermediates.
- This step often uses polar aprotic solvents and may require a base to facilitate substitution.
For example, in related imidazole chemistry, refluxing 1-(4-fluorophenyl)ethan-1-one with 1H-imidazole yields 4′-(imidazol-1-yl)acetophenone, an intermediate that can be further functionalized.
Formation of the Piperidine Core
The piperidine ring can be introduced or modified via:
- Nucleophilic substitution of piperidine derivatives with halogenated imidazole intermediates.
- Alternatively, the piperidine may be functionalized first, followed by coupling with the imidazole moiety.
Industrial and patent literature suggests that piperidine derivatives are often prepared or functionalized by alkylation or amination reactions under controlled conditions.
Detailed Reaction Conditions and Parameters
Purification and Verification
- Purification is generally achieved by column chromatography followed by recrystallization to obtain high-purity product.
- Characterization techniques include:
- [^1H-NMR spectroscopy](pplx://action/followup) to confirm the proton environments in the imidazole and piperidine rings.
- Mass spectrometry (ES-MS) to verify molecular weight.
- Elemental analysis (CHN) to confirm stoichiometry and purity.
- Reference spectra from structurally analogous piperidine-imidazole compounds are used for cross-validation.
Research Findings and Industrial Relevance
- The synthetic routes described allow for modification of the phenyl or imidazole substituents, enabling the generation of analogs for pharmacological screening.
- Industrial synthesis focuses on scaling up these reactions with optimized yields, employing continuous flow reactors and advanced purification methods such as preparative chromatography and crystallization.
- Safety protocols are critical due to the use of strong bases and potentially hazardous solvents; handling under fume hoods with appropriate personal protective equipment is standard.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Typical Conditions | Outcome/Notes |
|---|---|---|---|---|
| Imidazole intermediate synthesis | Nucleophilic substitution | 1-(4-fluorophenyl)ethan-1-one, 1H-imidazole, base | Reflux in ethanol, inert atmosphere | 4-(phenyl)imidazole intermediate formed |
| Piperidine derivative preparation | Alkylation or amination | Piperidine, alkyl halide, base | Room temp to reflux in DCM or THF | Functionalized piperidine ready for coupling |
| Coupling reaction | N-alkylation/coupling | Imidazole intermediate, piperidine derivative, base or catalyst | 40–80°C, inert atmosphere | Target compound 4-(4-Phenyl-1H-imidazol-1-yl)piperidine synthesized |
| Purification and characterization | Chromatography, recrystallization | Solvents for purification | Ambient to low temperature | High purity product confirmed by NMR, MS, CHN |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Phenyl-1H-imidazol-1-yl)piperidine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-haloalkyl)imidazole derivatives with piperidine precursors in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at 60–80°C for 6–12 hours. Yield optimization may involve varying stoichiometry (1:1.2 molar ratio of imidazole to piperidine), temperature control, or microwave-assisted synthesis to reduce reaction time .
- Key Data : Typical yields range from 18% to 45%, depending on substituent electronic effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity in imidazole-piperidine linkage?
- Methodology : Use X-ray crystallography (SHELX programs for refinement ) combined with NMR spectroscopy. For crystallography, grow single crystals via slow evaporation in methanol/water. For NMR, analyze - and -NMR to distinguish imidazole C-1 vs. C-3 substitution patterns. Key diagnostic signals include imidazole protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Advanced Tip : Employ 2D NMR (e.g., NOESY) to confirm spatial proximity between imidazole and piperidine protons .
Q. What computational tools are suitable for predicting physicochemical properties (e.g., pKa, logP) of this compound?
- Methodology : Use QSPR/QSAR software (e.g., ACD/Labs or MarvinSuite) with SMILES/InChI inputs. For example, predicted pKa = 13.23 (basic nitrogen in piperidine) and logP = 2.8, indicating moderate lipophilicity .
- Validation : Compare computational predictions with experimental HPLC retention times or potentiometric titration data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its kinase inhibitory potential (e.g., p38 MAPK)?
- Methodology : Synthesize analogs with variations in:
- Imidazole substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance binding affinity.
- Piperidine modifications : Replace piperidine with morpholine or introduce methyl groups to modulate steric effects.
Assess inhibitory activity via enzymatic assays (IC₀₀ values) and correlate with docking studies (AutoDock Vina) using kinase crystal structures (PDB: 1OUK) .- Data Interpretation : A 4-fluorophenyl analog showed 3-fold higher potency than the parent compound in p38 MAPK inhibition, likely due to improved hydrophobic interactions .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?
- Methodology :
- Crystallography : Use SHELXL for high-resolution refinement to identify dominant conformers in the solid state .
- Solution Studies : Perform variable-temperature NMR or molecular dynamics simulations (AMBER/GAUSS) to assess flexibility.
Q. How can target deconvolution be approached for this compound in phenotypic screens?
- Methodology : Combine chemoproteomics (e.g., affinity chromatography with biotinylated probes) and CRISPR-Cas9 knockout screens. Validate hits via SPR or ITC binding assays.
- Critical Analysis : Off-target effects on serotonin receptors (e.g., 5-HT₂A) have been observed in structurally related arylpiperidines, necessitating counter-screens .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across cell lines?
- Methodology :
- Contextual Factors : Check cell line-specific expression of metabolizing enzymes (e.g., CYP3A4) or transporters (e.g., P-gp).
- Dose-Response Curves : Use Hill slope analysis to differentiate efficacy vs. toxicity thresholds.
Methodological Tables
| Parameter | Synthetic Optimization | SAR Study Design |
|---|---|---|
| Key Variables | Solvent polarity, reaction time | Substituent electronic effects |
| Analytical Tools | HPLC purity (>98%), -NMR | Docking scores, IC₀₀ assays |
| Critical Data Interpretation | Yield vs. steric hindrance | Correlation of logP vs. activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
